molecular formula C40H45N7O10 B606983 dBRD9 CAS No. 2170679-45-3

dBRD9

Número de catálogo: B606983
Número CAS: 2170679-45-3
Peso molecular: 783.84
Clave InChI: AIOCFZJGGGEWDK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El compuesto “dBRD9” es un degradador potente y selectivo de la proteína 9 que contiene bromodominio (BRD9)This compound ha mostrado un potencial significativo en la investigación científica, particularmente en los campos de la biología del cáncer y la epigenética .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de dBRD9 implica la conjugación de un inhibidor de BRD9, como BI 7273, a un ligando de la ligasa E3 cereblón, como la pomalidomida. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, el enfoque general implicaría escalar las rutas sintéticas utilizadas en los entornos de laboratorio. Esto incluiría la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza, así como la implementación de medidas de control de calidad para garantizar la coherencia en el producto final .

Actividad Biológica

dBRD9 is a potent and selective degrader of the BRD9 protein, which is a member of the bromodomain and extraterminal (BET) family involved in regulating gene expression through chromatin remodeling. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to degrade BRD9 selectively while minimizing off-target effects on other bromodomains like BRD4 and BRD7.

This compound is designed as a proteolysis-targeting chimera (PROTAC), which combines a BRD9 inhibitor (BI-7273) with a cereblon E3 ligase ligand (pomalidomide). This structure facilitates the targeted degradation of BRD9 in cells, leading to significant biological effects.

  • IC50 Value : The compound exhibits an IC50 of 56.6 nM in MOLM-13 cells, indicating its potency in inhibiting cell proliferation through BRD9 degradation .

In Vitro Studies

  • Anti-Proliferative Effects : this compound demonstrates robust anti-proliferative activity across various human acute myeloid leukemia (AML) cell lines, including MOLM-13, EOL-1, and MV4;11. The compound's anti-proliferative effect is reported to be 10 to 100 times more potent than non-degrading probes .
  • Mechanism of Action :
    • Degradation of BRD9 leads to downregulation of critical genes involved in ribosome biogenesis and MYC expression, which are essential for tumor cell survival .
    • In a study involving mass spectrometry, this compound treatment resulted in a statistically significant decrease in BRD9 levels, with no significant changes observed in other proteins like BRD4 or BRD7 .

In Vivo Studies

Research has indicated that this compound effectively inhibits tumor growth in preclinical models:

  • Multiple Myeloma : In vivo experiments demonstrated that depletion of BRD9 using this compound impaired multiple myeloma cell survival within the bone marrow microenvironment. The compound disrupted ribosome biogenesis by interfering with the transcription initiation complex, leading to reduced protein synthesis .
  • Synovial Sarcoma : this compound has also shown efficacy in inhibiting tumor progression in synovial sarcoma models, suggesting its potential as a therapeutic agent for various malignancies .

Comparative Analysis of Biological Activity

The following table summarizes key findings from studies on this compound's biological activity compared to other compounds targeting BRD9:

Compound IC50 (nM) Selectivity Primary Action Cancer Types Targeted
This compound56.6High (>700-fold over BET family)Degradation of BRD9AML, Multiple Myeloma, Synovial Sarcoma
BI-7273Not specifiedModerateInhibitionAML
I-BRD9Not specifiedHighInhibitionVarious cancers

Case Studies

  • Case Study on AML Cell Lines : In MOLM-13 cells treated with this compound, researchers observed a marked reduction in cell viability correlating with increased degradation of BRD9. This was further supported by genetic experiments where expression of wild-type BRD9 restored sensitivity to this compound, confirming its on-target effects .
  • Clinical Relevance in Multiple Myeloma : High expression levels of BRD9 were identified as a poor prognostic factor in patients with multiple myeloma. The use of this compound led to decreased expression of ribosome biogenesis genes and inhibited cell growth both in vitro and in vivo, highlighting its potential as a novel therapeutic strategy .

Propiedades

IUPAC Name

2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H45N7O10/c1-45(21-29-32(54-3)18-24(19-33(29)55-4)28-22-46(2)38(51)27-20-41-11-10-25(27)28)23-35(49)43-13-15-57-17-16-56-14-12-42-30-7-5-6-26-36(30)40(53)47(39(26)52)31-8-9-34(48)44-37(31)50/h5-7,10-11,18-20,22,31,42H,8-9,12-17,21,23H2,1-4H3,(H,43,49)(H,44,48,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOCFZJGGGEWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H45N7O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.